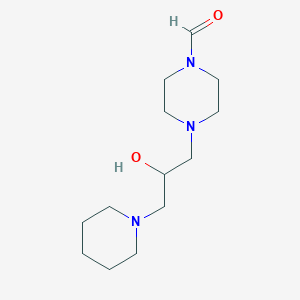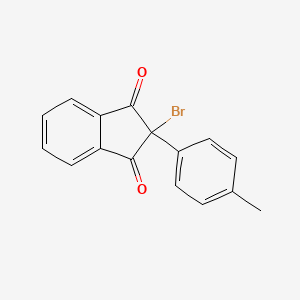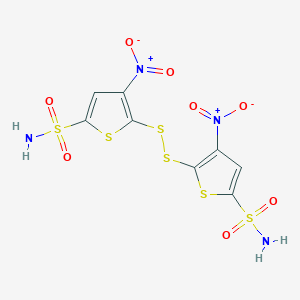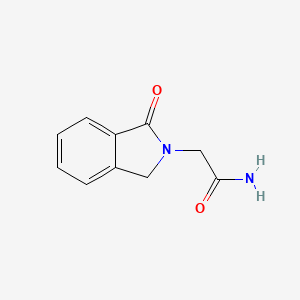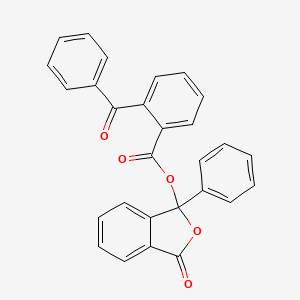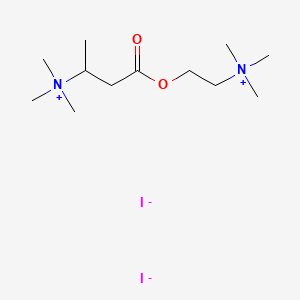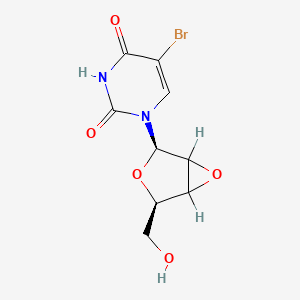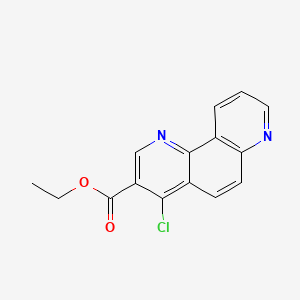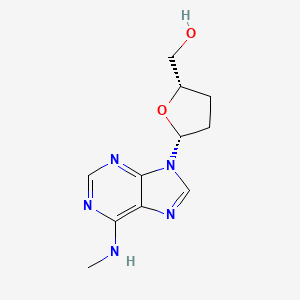
6-Methyl-2',3'-dideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MDDA” refers to the enzyme methanethiol S-methyltransferase, which is involved in the methylation of hydrogen sulfide to dimethylsulfide. This enzyme plays a significant role in the global sulfur cycle and has been identified in various microorganisms and environments .
準備方法
The preparation of methanethiol S-methyltransferase involves the expression of the mddA gene in suitable host organisms. This gene is abundant in diverse environments, including marine sediments, lake sediments, hydrothermal vents, and soils . The enzyme can be isolated and purified from these sources for further study.
化学反応の分析
Methanethiol S-methyltransferase catalyzes the S-methylation of hydrogen sulfide to produce dimethylsulfide. This reaction involves the transfer of a methyl group from methanethiol to hydrogen sulfide, resulting in the formation of dimethylsulfide and a byproduct . The enzyme is known to undergo oxidation and reduction reactions, and common reagents used in these reactions include methanethiol and hydrogen sulfide .
科学的研究の応用
Methanethiol S-methyltransferase has several scientific research applications. It is used in studies related to the global sulfur cycle, as it plays a crucial role in the production of dimethylsulfide, a volatile organic sulfur compound that influences climate regulation .
作用機序
The mechanism of action of methanethiol S-methyltransferase involves the transfer of a methyl group from methanethiol to hydrogen sulfide. Key residues in the enzyme’s active site facilitate this transfer, resulting in the production of dimethylsulfide . The enzyme’s activity is regulated by various factors, including the availability of substrates and the presence of specific cofactors .
類似化合物との比較
Methanethiol S-methyltransferase is unique in its ability to methylate hydrogen sulfide to produce dimethylsulfide. Similar enzymes include dimethylsulfoniopropionate lyase and methionine gamma-lyase, which also participate in sulfur metabolism but have different substrate specificities and reaction mechanisms . The uniqueness of methanethiol S-methyltransferase lies in its specific role in the methylation of hydrogen sulfide, which is a critical step in the global sulfur cycle .
特性
CAS番号 |
85326-07-4 |
|---|---|
分子式 |
C11H15N5O2 |
分子量 |
249.27 g/mol |
IUPAC名 |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h5-8,17H,2-4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChIキー |
ODPGJSIBNBRBDT-JGVFFNPUSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



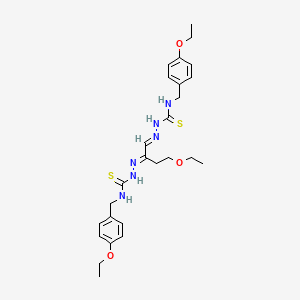
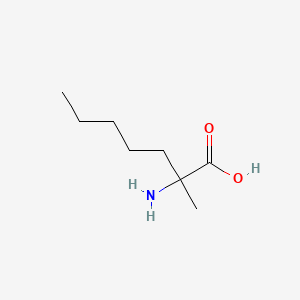
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
